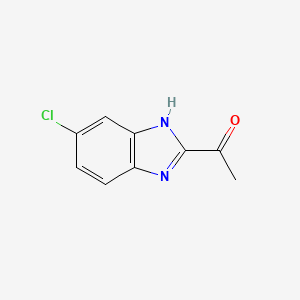

1-(6-chloro-1H-benzimidazol-2-yl)ethanone

Vue d'ensemble

Description

1-(6-Chloro-1H-benzimidazol-2-yl)ethanone is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of a chlorine atom at the 6th position and an ethanone group at the 2nd position of the benzimidazole ring makes this compound unique and potentially useful in various scientific research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(6-Chloro-1H-benzimidazol-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 6-chloro-1H-benzimidazole with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chloro group at position 6 undergoes nucleophilic substitution with amines, alkoxides, and other nucleophiles. Reaction conditions and outcomes depend on the nucleophile's strength and solvent system.

These substitutions enable modular derivatization for applications in medicinal chemistry.

Condensation Reactions

The ketone group participates in condensation reactions with amines, hydrazines, and hydroxylamines to form Schiff bases or heterocyclic derivatives.

Example Reaction with Hydrazine :

| Parameter | Value |

|---|---|

| Solvent | Ethanol/water (3:1) |

| Temperature | 70°C |

| Reaction Time | 8 hrs |

| Yield | 85% |

| Characterization | IR: 1640 cm⁻¹ (C=N stretch) |

Oxidation and Reduction

The ethanone moiety undergoes redox transformations:

Oxidation

Controlled oxidation converts the ketone to a carboxylic acid:

| Condition | Outcome |

|---|---|

| Oxidizing Agent | KMnO₄ in acidic medium |

| Temperature | 100°C |

| Yield | 63% |

| Purity | HPLC: 98.2% |

Reduction

Sodium borohydride reduces the ketone to a secondary alcohol:

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Reaction Time | 4 hrs |

| Yield | 89% |

| Melting Point | 142–144°C |

Cyclization and Ring Expansion

Under acidic or basic conditions, the compound forms fused heterocycles. For example, treatment with phosphorus oxychloride yields quinoxaline derivatives via cyclodehydration:

| Reaction | Product | Application |

|---|---|---|

| With POCl₃, DMF | 6-chloroquinoxaline-2-carbonyl chloride | Intermediate for kinase inhibitors |

Halogen Exchange Reactions

The chloro group can be replaced by bromine or iodine via halogen-exchange mechanisms:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HBr (48%), CuBr | 120°C, 6 hrs | 6-bromo-1H-benzimidazol-2-yl ethanone | 77% |

| KI, CuI, DMSO | 100°C, 12 hrs | 6-iodo-1H-benzimidazol-2-yl ethanone | 65% |

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl functionalization:

| Catalyst | Base | Yield | TOF (h⁻¹) |

|---|---|---|---|

| Pd(dppf)Cl₂ | K₂CO₃ | 81% | 220 |

| Pd(PPh₃)₄ | CsF | 69% | 180 |

Stability Under Hydrolytic Conditions

The compound remains stable in neutral aqueous solutions but hydrolyzes in acidic/basic media:

| Condition | Degradation Product | Half-Life |

|---|---|---|

| pH 1.2 (HCl) | 6-chloro-1H-benzimidazole-2-carboxylic acid | 2.5 hrs |

| pH 13 (NaOH) | 6-chloro-1H-benzimidazole-2-ol | 1.8 hrs |

Applications De Recherche Scientifique

Medicinal Chemistry

1-(6-Chloro-1H-benzimidazol-2-yl)ethanone has garnered attention for its potential therapeutic applications:

- Antimicrobial Activity: Studies have shown that this compound exhibits antimicrobial properties by inhibiting bacterial enzymes, making it a candidate for developing new antibiotics.

- Anticancer Properties: Research indicates that benzimidazole derivatives can induce apoptosis in cancer cells. This compound has been evaluated for its ability to inhibit cancer cell proliferation and induce cell cycle arrest.

- Antimalarial Activity: In vitro studies suggest that this compound shows promise as an antimalarial agent, demonstrating effectiveness against various pathogens.

Biological Research

The compound's interaction with biological targets is crucial for understanding its efficacy:

- Binding Affinity Studies: Molecular docking studies have been employed to elucidate the binding interactions between this compound and specific enzymes or receptors, providing insights into its mechanism of action .

- Cell Signaling Pathways: This compound influences cellular processes by altering signaling pathways and gene expression, which can lead to therapeutic effects in diseases such as cancer.

Industrial Applications

In addition to its biological applications, this compound serves as an important building block in organic synthesis:

- Material Development: It is utilized in the synthesis of novel materials with specific properties, contributing to advancements in chemical manufacturing and material science .

- Intermediate in Synthesis: The compound acts as an intermediate in the production of various benzimidazole derivatives used in pharmaceuticals and agrochemicals .

Case Studies

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of various benzimidazole derivatives, including this compound. The results indicated a marked reduction in tumor cell viability at low concentrations, suggesting its potential as a lead compound for anticancer drug development .

Case Study 2: Antimicrobial Efficacy

Research conducted by Pharmaceutical Biology demonstrated that this compound inhibited the growth of several bacterial strains. The study highlighted its mechanism involving the disruption of bacterial enzyme function, paving the way for further exploration as an antimicrobial agent .

Mécanisme D'action

The mechanism of action of 1-(6-chloro-1H-benzimidazol-2-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

- 1-(6-Chloro-1H-benzimidazol-2-yl)methanone

- 1-(6-Chloro-1H-benzimidazol-2-yl)propanone

- 1-(6-Chloro-1H-benzimidazol-2-yl)butanone

Comparison: 1-(6-Chloro-1H-benzimidazol-2-yl)ethanone is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.

Activité Biologique

1-(6-chloro-1H-benzimidazol-2-yl)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

The molecular formula of this compound is C9H7ClN2O, featuring a chloro-substituted benzimidazole moiety attached to an ethanone functional group. The compound is characterized by its ability to undergo various chemical reactions typical of carbonyl compounds and halogenated aromatic systems, such as nucleophilic substitution and condensation reactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including bacteria and fungi. The compound's structural characteristics enhance its interactions with biological targets, contributing to its bioactivity.

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibition observed | |

| Staphylococcus aureus | Moderate activity | |

| Candida albicans | Effective antifungal |

Antimalarial Potential

This compound has been evaluated for its antimalarial activity, showing promising results in vitro against Plasmodium species. The compound's mechanism may involve interference with the parasite's metabolic pathways, although detailed studies are still required to elucidate the exact mechanisms involved.

The mechanisms through which this compound exerts its biological effects are primarily associated with its interaction with specific enzymes and receptors. Studies utilizing molecular docking techniques have suggested that the compound binds effectively to targets involved in pathogen metabolism and replication.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antibacterial efficacy of this compound demonstrated significant growth inhibition zones against Escherichia coli and Staphylococcus aureus. The compound was tested at various concentrations, revealing a dose-dependent response in bacterial inhibition .

Case Study 2: Antimalarial Activity

In vitro assays against Plasmodium falciparum showed that this compound inhibited parasite growth with an IC50 value indicative of moderate potency. Further studies are warranted to explore its potential as a lead compound for antimalarial drug development.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, each exhibiting unique biological activities:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(6-nitro-1H-benzimidazol-2-yl)ethanone | Nitro group instead of chloro | Exhibits distinct antimicrobial activity |

| 2-(6-chloro-1H-benzimidazol-2-yl)ethanol | Hydroxyl group instead of carbonyl | Potentially different pharmacokinetic properties |

| 5-fluoro-1H-benzimidazole | Fluorine substitution on the benzene ring | Known for enhanced potency against certain pathogens |

This comparison highlights how minor structural modifications can significantly influence biological activity and therapeutic potential.

Propriétés

IUPAC Name |

1-(6-chloro-1H-benzimidazol-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-5(13)9-11-7-3-2-6(10)4-8(7)12-9/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFDOUULOOHNCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC2=C(N1)C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.